6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Description
This compound is a highly substituted cyclopenta[a]naphthalene derivative featuring two carboxylic acid groups (2-carboxyethyl and 1-carboxyethylidene) and multiple methyl substituents. Its bicyclic core adopts a puckered conformation due to steric and electronic effects, as analyzed via Cremer-Pople puckering coordinates . The compound’s synthesis likely involves multi-step functionalization of a naphthalene-derived precursor, similar to methods described for related structures in and .
Properties
IUPAC Name |
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGNOBMWJPGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid involves several steps, starting from naturally occurring triterpenoids. The key steps include oxidation, reduction, and cyclization reactions to form the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Russula lepida, followed by purification using chromatographic techniques . Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) by binding to its active site . This inhibition leads to enhanced insulin signaling and improved glucose uptake in cells, making it a promising candidate for the treatment of insulin resistance and related metabolic disorders . The molecular targets and pathways involved include the insulin receptor signaling pathway and downstream effectors such as Akt and GLUT4 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three homologs and analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence :
- The cyclopenta[a]naphthalene core in the target compound and ’s analog introduces greater steric hindrance and conformational flexibility compared to the decalin systems in ’s compounds. This flexibility may enhance binding adaptability in biological systems .
- Decalin-based compounds () exhibit rigid, planar structures, favoring crystallinity and thermal stability but limiting dynamic interactions .
Substituent Effects: Carboxylic Acid Groups: The target compound’s dual -COOH groups confer higher aqueous solubility (logP ~1.2 estimated) compared to single -COOH analogs (logP ~2.5 for Compound 9) . Alkyl Chain Length: Compound 10’s nonanoic acid chain increases lipophilicity, suggesting applications in lipid-based formulations, whereas the target compound’s shorter hept-2-enoic acid chain balances polarity and reactivity .
Reactivity and Stability: The 1-carboxyethylidene group in the target compound may participate in keto-enol tautomerism, a feature absent in simpler carboxylic acid derivatives.
Synthesis and Characterization :
- Crystallographic refinement via SHELXL () confirms the puckered geometry of cyclopenta[a]naphthalene derivatives, enabling precise comparison of bond angles and torsional strain across analogs .
- Safety protocols () highlight differences in handling: hydroxylated derivatives require stricter inert-atmosphere storage (P210) compared to the target compound’s stable carboxylic acid form .
Research Implications
The structural nuances of these compounds underscore the principle that minor modifications (e.g., substituent type, chain length) drastically alter physicochemical and biological properties . For instance, the target compound’s balanced polarity and conformational flexibility make it a candidate for drug delivery systems, while its decalin-based homologs () may serve as hydrophobic scaffolds. Future studies should explore quantitative structure-activity relationships (QSAR) to optimize these attributes for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
